![molecular formula C19H16Cl2N2O4S B2618146 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 313405-00-4](/img/structure/B2618146.png)
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
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Description
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide, also known as DTTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has been shown to have a number of interesting properties, including a unique mechanism of action and a variety of biochemical and physiological effects. In
Scientific Research Applications
Environmental Impact and Toxicology
Chlorophenols in Waste Incineration : Chlorophenols, which share a chlorinated aromatic component with the target compound, have been studied for their role as precursors to dioxins in municipal solid waste incineration processes. These studies help understand the formation pathways and environmental impact of chlorinated compounds, providing insights into managing and mitigating their presence in the environment (Peng et al., 2016).
Occurrence and Fate of Parabens : Parabens, like the target compound, are used in various consumer products and have been the subject of environmental studies. Research on parabens explores their biodegradability, occurrence in aquatic environments, and potential endocrine-disrupting effects (Haman et al., 2015).
Pharmacological Research
Antidepressant Studies : Research on compounds with similar structures, focusing on their neurobiological effects, can shed light on potential applications of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide in pharmacology. For instance, studies on tianeptine, an antidepressant with a complex action mechanism, could provide a model for understanding how structurally related compounds might interact with neurotransmitter systems (McEwen & Olié, 2005).
properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4S/c1-25-15-6-10(7-16(26-2)17(15)27-3)18(24)23-19-22-14(9-28-19)12-8-11(20)4-5-13(12)21/h4-9H,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHBSRAVRCKLKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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